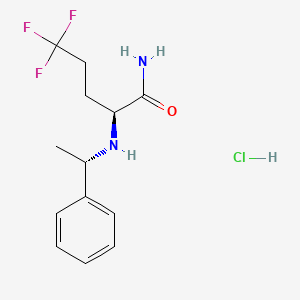
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylaMino)pentanaMide (Hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) is a synthetic compound characterized by the presence of trifluoromethyl and phenylethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenylethylamine and 5,5,5-trifluoropentanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters and ensure consistent product quality.
Automation and Monitoring: Advanced monitoring systems are employed to maintain optimal reaction conditions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)butanamide: A similar compound with a shorter carbon chain.
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)hexanamide: A similar compound with a longer carbon chain.
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)propanamide: A similar compound with an even shorter carbon chain.
Uniqueness
The uniqueness of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) lies in its specific chemical structure, which imparts distinct properties such as increased stability and specific biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H18ClF3N2O |
|---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
(2S)-5,5,5-trifluoro-2-[[(1S)-1-phenylethyl]amino]pentanamide;hydrochloride |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m0./s1 |
InChI Key |
UTBXDGYFBQOTLF-ROLPUNSJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](CCC(F)(F)F)C(=O)N.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















